Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated Pyridazinamine Analogs
The 2,2,2-trifluoroethyl group in this compound significantly increases lipophilicity compared to non-fluorinated or alkyl-substituted analogs, a key determinant for membrane permeability and CNS penetration. This differentiation is quantified by comparing the calculated logP of 6-chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine with that of a representative non-fluorinated analog, 6-chloro-N-methylpyridazin-3-amine .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 2.10 |
| Comparator Or Baseline | 6-Chloro-N-methylpyridazin-3-amine (non-fluorinated analog): Calculated LogP: 1.31 |
| Quantified Difference | ΔLogP = +0.79 (≈6-fold increase in lipophilicity) |
| Conditions | Calculated using ChemDraw/ACD Labs LogP prediction software |
Why This Matters
Higher lipophilicity is strongly correlated with improved passive membrane permeability, a critical factor for intracellular target engagement and in vivo efficacy.
